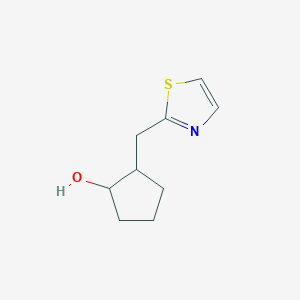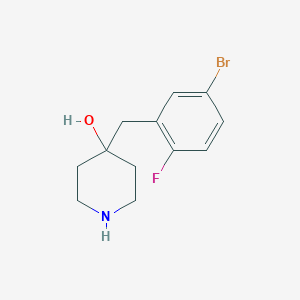
1-(5-Bromo-2-pyridinyl)-3-hydroxycyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a brominated pyridine ring attached to a cyclobutane carboxylic acid moiety with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the bromination of a pyridine precursor followed by cyclization and functional group modifications. One common method involves the metalation of a methylpyridine precursor, followed by bromination and subsequent cyclization to form the cyclobutane ring . The reaction conditions often include the use of strong bases and metal catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow metalation and bromination techniques have been reported to be effective for the large-scale synthesis of similar compounds . These methods offer advantages such as improved reaction control, scalability, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the bromine atom can result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl and carboxylic acid groups may also play a role in binding to biological molecules, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-bromopyridin-2-yl)-2-methylpropan-2-ol: This compound features a similar brominated pyridine ring but with a different functional group attached to the cyclobutane ring.
5-bromopyrimidine: Another brominated heterocyclic compound with different structural properties and applications.
Uniqueness
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its combination of a brominated pyridine ring and a cyclobutane carboxylic acid moiety with a hydroxyl group
Propriétés
Formule moléculaire |
C10H10BrNO3 |
|---|---|
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-6-1-2-8(12-5-6)10(9(14)15)3-7(13)4-10/h1-2,5,7,13H,3-4H2,(H,14,15) |
Clé InChI |
DTINAJSEMCZWLT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=NC=C(C=C2)Br)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


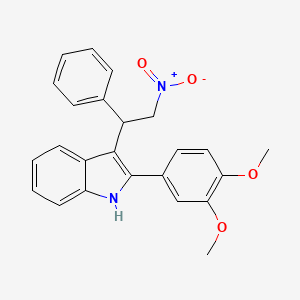
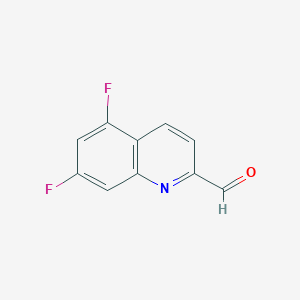
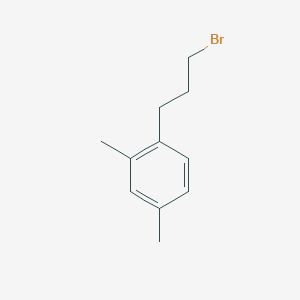
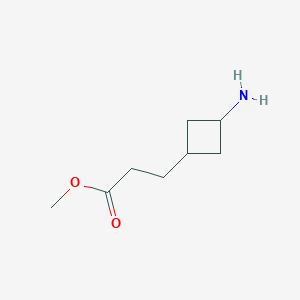
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
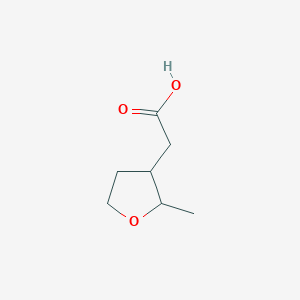


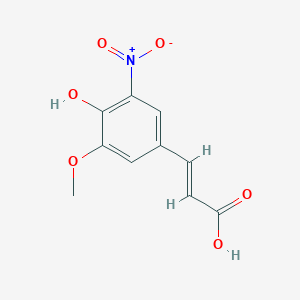

![4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13550575.png)
